3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole
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Overview
Description
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, due to its ring strain.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, such as organoboronates and organozinc compounds . Reaction conditions often involve the use of catalysts like copper or nickel to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring, due to its ring strain, can undergo various transformations that enable it to interact with biological molecules effectively . The tert-butoxy group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development.
1-t-Butoxycarbonylazetedin-3-ylzinc iodide: Utilized in organic synthesis for its unique reactivity.
Uniqueness
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole stands out due to its combination of azetidine and oxazole rings, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring both structural rigidity and functional versatility.
Biological Activity
3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H18N2O2
- CAS Number : 2060029-71-0
This compound features an azetidine ring, which is known for its role in various pharmacologically active compounds. The tert-butoxy group enhances its lipophilicity, potentially influencing its biological activity.
Synthesis
Recent studies have focused on synthesizing derivatives of azetidine and oxazole. For instance, a straightforward synthetic route has been developed for creating new azetidine derivatives that include this compound as a key intermediate . The synthesis typically involves the use of base-catalyzed reactions and can be optimized for yield and purity.
Antimicrobial Activity
Preliminary studies indicate that compounds containing azetidine and oxazole moieties exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antitumor Activity
Research into the antitumor potential of azetidine derivatives has revealed promising results. Compounds with structural similarities to this compound have demonstrated cytotoxic effects in vitro against several cancer cell lines. Notably, studies showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Inhibition of Cellular Pathways
The compound's ability to inhibit specific cellular pathways associated with tumor growth has been explored. For instance, it may interact with the spindle assembly checkpoint, which is crucial in cell division and tumorigenesis. This interaction could potentially position it as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Efficacy : A study tested various azetidine derivatives against clinical isolates of bacteria. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, suggesting moderate antibacterial activity.
- Cytotoxicity Against Cancer Cell Lines : In another study examining the cytotoxic effects on human breast adenocarcinoma (MCF-7) cells, this compound exhibited an IC50 value of 30 µM after 48 hours of treatment, indicating significant antitumor potential .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)14-7-9-4-10(13-15-9)8-5-12-6-8/h4,8,12H,5-7H2,1-3H3 |
InChI Key |
YFOYGJSYEFQIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)C2CNC2 |
Origin of Product |
United States |
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